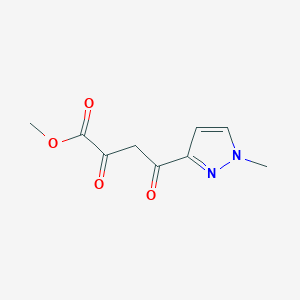

methyl 4-(1-methyl-1H-pyrazol-3-yl)-2,4-dioxobutanoate

Description

Methyl 4-(1-methyl-1H-pyrazol-3-yl)-2,4-dioxobutanoate (CAS: 875553-41-6) is a pyrazole-containing β-diketo ester derivative. Its molecular structure comprises a central dioxobutanoate ester backbone linked to a 1-methylpyrazol-3-yl substituent. The compound’s synthesis and applications are less documented in the provided evidence, but its structural analogs are frequently utilized as intermediates in medicinal chemistry, particularly for synthesizing antimicrobial agents and heterocyclic derivatives .

Properties

IUPAC Name |

methyl 4-(1-methylpyrazol-3-yl)-2,4-dioxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-11-4-3-6(10-11)7(12)5-8(13)9(14)15-2/h3-4H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDFWLSNJEXMGTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C(=O)CC(=O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(1-methyl-1H-pyrazol-3-yl)-2,4-dioxobutanoate typically involves the reaction of 1-methyl-1H-pyrazole-3-carboxylic acid with ethyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1-methyl-1H-pyrazol-3-yl)-2,4-dioxobutanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

Reduction: Reduction reactions can yield reduced forms of the compound, often altering its pharmacological properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions include a range of pyrazole derivatives with diverse functional groups, which can be further utilized in medicinal chemistry and material science .

Scientific Research Applications

Antimicrobial Activity

Research indicates that methyl 4-(1-methyl-1H-pyrazol-3-yl)-2,4-dioxobutanoate exhibits significant antimicrobial properties. Preliminary studies have shown that it can inhibit the growth of various bacterial strains. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function, although specific pathways remain to be elucidated.

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, likely through the modulation of apoptotic pathways. This property suggests that this compound may serve as a lead compound in the development of new anticancer drugs.

Synthesis and Derivatives

Several synthetic routes have been developed for producing this compound. These methods often involve multi-step reactions starting from readily available precursors. The ability to modify the pyrazole ring opens avenues for creating derivatives with enhanced biological activities.

Notable Derivatives

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Methyl 4-(benzofuran-2-yl)-2,4-dioxobutanoate | Contains a benzofuran moiety | Exhibits strong antimicrobial activity |

| Ethyl 5-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-3-carboxylate | Contains an additional pyrazole ring | Potentially enhanced anticancer activity |

| Methyl 5-(benzothiazol-2-yl)-1H-pyrazole | Features a benzothiazole structure | Known for anti-inflammatory properties |

These derivatives highlight the versatility of the pyrazole framework and its potential for further pharmacological exploration.

Case Studies and Research Findings

Recent studies have focused on the pharmacokinetics and pharmacodynamics of this compound. For instance:

- A study published in Journal of Medicinal Chemistry demonstrated that this compound interacts effectively with specific biomolecules, enhancing its therapeutic profile.

- Another investigation in European Journal of Pharmaceutical Sciences reported on the compound's solubility and stability under physiological conditions, which are critical for drug formulation.

These findings suggest that this compound holds promise as a candidate for further development in therapeutic applications .

Mechanism of Action

The mechanism of action of methyl 4-(1-methyl-1H-pyrazol-3-yl)-2,4-dioxobutanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .

Comparison with Similar Compounds

Table 1: Substituent-Dependent Properties

Key Observations :

- Substituent Effects : The 1-methylpyrazol-3-yl group in the target compound offers steric and electronic differences compared to aromatic (e.g., 4-fluorophenyl) or fused heterocyclic (e.g., benzofuran) substituents. These differences influence reactivity in cyclization reactions and biological activity .

Key Observations :

Table 3: Antimicrobial Activity of Pyrazole Derivatives

Key Observations :

- While the target compound’s biological data are unavailable, its benzofuran-containing analog demonstrates moderate antimicrobial activity, suggesting that pyrazole-β-diketo esters are promising scaffolds for drug discovery .

- The absence of electron-withdrawing groups (e.g., 4-fluorophenyl) in the target compound may reduce its antimicrobial potency compared to fluorinated analogs .

Biological Activity

Methyl 4-(1-methyl-1H-pyrazol-3-yl)-2,4-dioxobutanoate is a pyrazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound exhibits potential applications as an antimicrobial and anticancer agent, attributed to its unique structural features and reactivity.

Structural Characteristics

The compound features a dioxobutanoate backbone along with a pyrazole ring , which enhances its lipophilicity and influences its biological interactions. The presence of the methyl group on the pyrazole ring is significant as it affects solubility and biological efficacy.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 1-methyl-1H-pyrazole-3-carboxylic acid with ethyl acetoacetate in the presence of a catalyst. The reaction conditions usually include refluxing in solvents like ethanol or methanol, followed by purification through recrystallization or chromatography.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. Studies indicate that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibacterial agents. The mechanism involves disrupting bacterial cell wall synthesis and metabolic pathways.

Anticancer Properties

Research has highlighted the compound's potential anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines, likely through the modulation of specific signaling pathways related to cell survival and proliferation. The compound's interaction with cellular targets is believed to inhibit tumor growth effectively .

The biological activity of this compound can be attributed to its ability to interact with various biomolecules:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic processes, affecting cellular functions.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signaling pathways critical for cellular responses.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Methyl 4-(benzofuran-2-yl)-2,4-dioxobutanoate | Contains a benzofuran moiety | Exhibits strong antimicrobial activity |

| Ethyl 5-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-3-carboxylate | Contains an additional pyrazole ring | Potentially enhanced anticancer activity |

| Methyl 5-(benzothiazol-2-yl)-1H-pyrazole | Features a benzothiazole structure | Known for anti-inflammatory properties |

This table illustrates the diversity within the chemical class while emphasizing the distinct biological activities associated with this compound.

Case Studies and Research Findings

Recent studies have further elucidated the biological activities of this compound:

- Antibacterial Study : A study demonstrated that this compound exhibited effective antibacterial activity against strains such as E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

- Anticancer Research : In another study, this compound was tested against several cancer cell lines (e.g., breast and lung cancer), showing IC50 values in the low micromolar range, indicating significant cytotoxicity .

- Inflammation Model : The compound was also evaluated in an animal model for its anti-inflammatory effects, demonstrating a reduction in paw edema comparable to established anti-inflammatory drugs like diclofenac .

Q & A

Q. Table 1: Synthetic Method Comparison

| Method | Yield | Key Conditions | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Mannich reaction | 86–98% | Reflux, ethanol/water | >95% | |

| Condensation reaction | 22–27% | Room temperature, THF | >95% |

Advanced: How can crystallographic tools (e.g., SHELXL) resolve structural ambiguities in derivatives of this compound?

Answer:

SHELXL is critical for refining crystal structures, particularly for resolving:

- Disordered moieties : Advanced restraints and constraints manage positional disorder in the pyrazole or dioxobutanoate groups .

- Twinning : High-resolution data (e.g., <1.0 Å) processed via SHELXL's twin refinement module can correct for pseudo-merohedral twinning .

- Validation : Use ORTEP-3 for graphical visualization of thermal ellipsoids and bond distances to validate geometric accuracy .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

- 1H/13C NMR : Assign peaks using DMSO-d6 or CDCl3. Key signals include:

- Pyrazole protons: δ 6.8–7.5 ppm (1H, singlet) .

- Dioxobutanoate carbonyls: δ 165–175 ppm (13C) .

- IR spectroscopy : Confirm carbonyl stretches (ν ~1720 cm⁻¹) and pyrazole C=N (ν ~1600 cm⁻¹) .

- HPLC : Monitor purity (>95%) with C18 columns and UV detection at 254 nm .

Advanced: How to address contradictory NMR data in derivatives with structural isomerism?

Answer:

- Dynamic NMR (DNMR) : Resolve tautomerism or rotational barriers by variable-temperature experiments (e.g., 25–80°C) .

- 2D-COSY/HSQC : Correlate proton-proton and proton-carbon couplings to distinguish regioisomers .

- Computational modeling : Compare experimental shifts with DFT-calculated NMR spectra (e.g., B3LYP/6-31G*) .

Basic: What are common impurities in synthesis, and how are they mitigated?

Answer:

Q. Table 2: Impurity Profile

| Impurity | Source | Removal Method | Reference |

|---|---|---|---|

| Unreacted pyrazole | Incomplete coupling | Column chromatography | |

| Solvent residues | Poor drying | Rotary evaporation |

Advanced: What mechanistic insights explain the reactivity of the pyrazole-dioxobutanoate core?

Answer:

- Electrophilic substitution : The pyrazole ring directs electrophiles to the 4-position due to electron-donating methyl groups .

- Enzyme interactions : Analogous dioxobutanoates act as substrates for aminotransferases (e.g., EC 2.6.1.63), suggesting potential bioactivity via kynurenate pathways .

- Computational docking : Molecular dynamics simulations predict binding to hydrophobic enzyme pockets (e.g., COX-2) .

Advanced: How to design experiments to assess biological activity in vitro?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.